molecular formula C18H19N3O2 B8139482 5-Amino-1-(pyridin-3-ylmethyl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one

5-Amino-1-(pyridin-3-ylmethyl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one

Cat. No.: B8139482
M. Wt: 309.4 g/mol
InChI Key: MUUMCAHLUFUFSR-UHFFFAOYSA-N
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Description

5-Amino-1-(pyridin-3-ylmethyl)-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indoline and a pyran ring system, making it a significant molecule in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(pyridin-3-ylmethyl)-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one typically involves multi-step organic reactions. One common method includes the condensation of indoline derivatives with pyridine-based aldehydes under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as methanesulfonic acid or other strong acids to facilitate the formation of the spiro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(pyridin-3-ylmethyl)-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

5-Amino-1-(pyridin-3-ylmethyl)-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(pyridin-3-ylmethyl)-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indoline structures.

    Pyran Derivatives: Molecules featuring pyran rings.

    Spiro Compounds: Other spiro compounds with different ring systems.

Uniqueness

5-Amino-1-(pyridin-3-ylmethyl)-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one is unique due to its combination of indoline and pyran rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5-amino-1-(pyridin-3-ylmethyl)spiro[indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c19-14-3-4-16-15(10-14)18(5-8-23-9-6-18)17(22)21(16)12-13-2-1-7-20-11-13/h1-4,7,10-11H,5-6,8-9,12,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUMCAHLUFUFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C=CC(=C3)N)N(C2=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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